molecular formula C7H6O4S B2685047 5-Methoxycarbonylthiophene-3-carboxylic acid CAS No. 2084800-64-4

5-Methoxycarbonylthiophene-3-carboxylic acid

Cat. No.: B2685047
CAS No.: 2084800-64-4
M. Wt: 186.18
InChI Key: WGEYGSIIKRNPPG-UHFFFAOYSA-N
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Description

5-Methoxycarbonylthiophene-3-carboxylic acid is a high-value bifunctional building block specifically designed for advanced chemical synthesis and research applications. This compound features both a carboxylic acid and a protected ester group on a thiophene heterocycle, making it an essential precursor in medicinal chemistry and materials science. Thiophene derivatives are crucial scaffolds in pharmaceutical development, with documented research applications spanning antitumor, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents . The presence of two distinct reactive handles allows researchers to selectively functionalize the molecule, enabling the construction of complex target structures. In materials chemistry, thiophene-core molecules are widely investigated for their use in photovoltaic materials, dyes, and fluorophores due to their favorable electronic properties . The methoxycarbonyl group at the 5-position and the carboxylic acid at the 3-position contribute to the electron-deficient nature of the ring system, which can be tailored for specific applications. Furthermore, the crystal structures of analogous compounds, such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid, demonstrate approximate coplanarity of the functional groups with the thiophene ring, facilitating extended π-conjugation in derived materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-2-4(3-12-5)6(8)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEYGSIIKRNPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084800-64-4
Record name 5-(methoxycarbonyl)thiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxycarbonylthiophene-3-carboxylic acid involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst. This esterification reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3,4-dicarboxylic acid.

  • Basic Conditions (Saponification):
    NaOH or KOH in aqueous medium cleaves the ester to form the carboxylate salt, which acidification converts to the free dicarboxylic acid .

    5-Methoxycarbonylthiophene-3-carboxylic acidNaOH, H2OThiophene-3,4-dicarboxylateH+Thiophene-3,4-dicarboxylic acid\text{5-Methoxycarbonylthiophene-3-carboxylic acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Thiophene-3,4-dicarboxylate} \xrightarrow{\text{H}^+} \text{Thiophene-3,4-dicarboxylic acid}
  • Acidic Conditions:
    Concentrated HCl or H₂SO₄ promotes slower ester hydrolysis, often retaining the carboxylic acid group .

Reaction Conditions Product Yield Reference
Ester hydrolysis (basic)NaOH, H₂O, refluxThiophene-3,4-dicarboxylic acid>90%
Ester hydrolysis (acidic)H₂SO₄, H₂O, ΔThiophene-3,4-dicarboxylic acid70-80%

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

  • Acid Chloride Synthesis:
    Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, forming 5-methoxycarbonylthiophene-3-carbonyl chloride .

    -COOHSOCl2-COCl\text{-COOH} \xrightarrow{\text{SOCl}_2} \text{-COCl}
  • Amide Formation:
    Using DCC (dicyclohexylcarbodiimide) as a coupling agent, the acid reacts with amines to yield amides :

    -COOH + R-NH2DCC-CONHR\text{-COOH + R-NH}_2 \xrightarrow{\text{DCC}} \text{-CONHR}
Reaction Reagent Product Application Reference
Acid chloride formationSOCl₂5-Methoxycarbonylthiophene-3-carbonyl chloridePrecursor for acylations
Amide couplingDCC, R-NH₂5-Methoxycarbonylthiophene-3-carboxamideDrug design

3.

Scientific Research Applications

Pharmaceutical Applications

5-Methoxycarbonylthiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating conditions related to mast cell dysfunction, such as asthma and allergic rhinitis.

Case Study: Synthesis of Antagonists for PGD2

  • Research indicates that derivatives of this compound can be utilized to develop antagonists for prostaglandin D2 (PGD2). These antagonists are being investigated for their efficacy in treating systemic mastocytosis and other allergic conditions .

Table 1: Pharmacological Activities of Derivatives

Compound NameActivity TypeTarget Condition
5-Hydroxybenzo[b]thiophene-3-carboxylic acidPGD2 AntagonistAsthma, Allergic Rhinitis
Benzothiophenecarboxamide derivativesAntihistaminicSystemic Mastocytosis

Agrochemical Applications

The compound also finds utility in the agrochemical sector. Its derivatives are involved in the synthesis of herbicides and fungicides, showcasing significant efficacy against various weeds.

Case Study: Herbicide Development

  • The synthesis of thiencarbazone-methyl, an herbicide derived from thiophene compounds, highlights the application of this compound. This herbicide acts as an acetolactate synthase inhibitor, effectively controlling weed growth in agricultural settings .

Table 2: Agrochemical Applications

Herbicide NameActive IngredientMechanism of Action
Thiencarbazone-methylDerived from thiopheneALS Inhibition

Synthetic Methodologies

In synthetic organic chemistry, this compound is employed as a versatile building block for constructing complex molecules through various reactions.

Case Study: C-H Activation Reactions

  • Recent advancements have demonstrated the use of iridium-catalyzed C−H methylation involving carboxylic acids like this compound. This method allows for the selective functionalization of aromatic compounds, expanding the toolkit for synthetic chemists .

Table 3: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
C−H MethylationIridium CatalystMethylated Aromatic Compounds
Cross-Coupling with AminesPreactivation RequiredC(sp^3)–C(sp^2) Bonds

Mechanism of Action

The mechanism of action of 5-Methoxycarbonylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its functional groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-methoxycarbonylthiophene-3-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound COOCH₃ (C5), COOH (C3) C₇H₆O₄S 202.19 High solubility in polar solvents; reactive ester and acid groups Precursor for pharmaceuticals, materials
5-Chloro-4-Methoxythiophene-3-carboxylic acid Cl (C5), OCH₃ (C4), COOH (C3) C₆H₅ClO₃S 192.61 Electron-withdrawing Cl increases acidity; moderate solubility in DMSO Intermediate in agrochemical synthesis
5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid (3-HOCH₂C₆H₄) (C5), COOH (C3) C₁₂H₁₀O₃S 242.27 Bulky aromatic substituent reduces solubility; enhances binding affinity Potential drug candidate
5-Chlorothiophene-3-carboxylic acid Cl (C5), COOH (C3) C₅H₃ClO₂S 178.60 High acidity due to Cl; limited thermal stability Building block for corrosion inhibitors
5-(Methoxycarbonyl)thiophene-2-carboxylic acid COOCH₃ (C5), COOH (C2) C₇H₆O₄S 202.19 Positional isomer; altered steric effects influence reactivity Photoactive materials
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid CN (C4), (4-MeOC₆H₄) (C3), SCH₃ (C5), COOH (C2) C₁₄H₁₂N₂O₃S₂ 328.38 Multifunctional substituents; high electron deficiency Pharmaceutical research

Electronic and Reactivity Differences

  • Substituent Effects :

    • The methoxycarbonyl group (COOCH₃) in the target compound provides moderate electron-withdrawing effects, balancing reactivity for nucleophilic acyl substitutions . In contrast, chlorine (Cl) in 5-chloro analogs (e.g., ) significantly increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the target compound (pKa ~3.5–4.0).
    • Positional Isomerism : The 2-carboxylic acid isomer () exhibits reduced steric hindrance near the reactive sites, enabling faster coupling reactions compared to the 3-carboxylic acid derivative .
  • Steric and Solubility Considerations: Bulky substituents like the hydroxymethylphenyl group () hinder crystallization and reduce aqueous solubility, making the compound more suitable for lipid-based formulations . Methylthio (SCH₃) and cyano (CN) groups () introduce steric bulk and polarizability, enhancing interactions with biological targets but complicating synthetic purification .

Pharmaceutical Relevance

  • The target compound’s carboxylic acid group facilitates salt formation, improving bioavailability in drug formulations. Its analogs with chlorine () show enhanced antibacterial activity due to increased membrane permeability .
  • Hydroxymethylphenyl-substituted derivatives () demonstrate promising antitumor activity in preliminary screenings, attributed to their ability to intercalate DNA .

Biological Activity

5-Methoxycarbonylthiophene-3-carboxylic acid (5-MTCA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic properties, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

5-MTCA is characterized by a thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid. Its structure plays a crucial role in its biological activity, influencing interactions with biological targets.

2. Antimicrobial Activity

Research has shown that 5-MTCA exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive bacteria, revealing that it has a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Candida albicans128Minimal

These findings indicate that while 5-MTCA demonstrates some efficacy against specific bacteria, its activity against fungi appears limited.

3. Anticancer Activity

The anticancer potential of 5-MTCA has been evaluated in several studies, particularly focusing on its effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

In vitro studies have shown that 5-MTCA can reduce cell viability significantly:

Compound Cell Line Viability (%) p-value
5-MTCAA54963.4< 0.05
3,5-Dichloro-2-hydroxyphenyl derivativeA54921.2< 0.0001

The derivative with additional substitutions demonstrated enhanced anticancer activity, suggesting that structural modifications can improve effectiveness.

4. Enzymatic Activity

5-MTCA has also been explored for its role as a substrate for carboxylate reductases (CARs). These enzymes convert carboxylic acids into aldehydes, which can be biologically significant in various metabolic pathways.

Case Study: Enzymatic Reduction

A study reported the use of bacterial CARs to reduce 5-MTCA in vitro, demonstrating high conversion rates under optimized conditions:

Enzyme Source Conversion Rate (%) Conditions
E. coli BL218530°C, pH 7.5
Mycobacterium marinum9037°C, pH 7.0

This enzymatic activity indicates the potential application of 5-MTCA in biotransformation processes.

5. Conclusion

The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent, alongside its utility in enzymatic reactions. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxycarbonylthiophene-3-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with thiophene ring functionalization. For example, esterification of thiophene-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) can yield the methoxycarbonyl derivative. Subsequent purification via recrystallization or column chromatography is critical to isolate the product. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) . Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Optimize stoichiometry to avoid side reactions (e.g., over-esterification).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed, light-resistant container at 2–8°C in a dry, ventilated environment to prevent degradation. Avoid exposure to moisture, high temperatures (>30°C), and incompatible materials (e.g., strong oxidizing agents). Use desiccants like silica gel in storage containers. Safety measures include wearing nitrile gloves, lab coats, and eye protection during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methoxycarbonyl group (δ ~3.8–4.0 ppm for methoxy protons) and thiophene ring protons (δ ~6.5–8.0 ppm).
  • IR Spectroscopy : Look for carbonyl stretching vibrations (C=O at ~1700 cm⁻¹ for both carboxylic acid and ester groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₇H₆O₄S, theoretical MW: 186.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Purification : Employ gradient elution in column chromatography to separate closely related byproducts.
  • Reaction Monitoring : Real-time FTIR or in-situ NMR can identify intermediate formation and adjust reaction conditions dynamically .

Q. How do substituents on the thiophene ring influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) increase the acidity of the carboxylic acid moiety, affecting solubility and reactivity in coupling reactions.
  • Steric Effects : Substituents at the 3-position may hinder nucleophilic attack, requiring tailored reaction conditions (e.g., microwave-assisted synthesis for faster kinetics).
  • Comparative studies with analogs (e.g., 3-Methylthiophene-2-carboxylic acid) suggest that ring substitution patterns significantly alter melting points and thermal stability .

Q. What computational methods are used to predict the compound’s behavior in catalytic or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites of electrophilic/nucleophilic attack on the thiophene ring.
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts to design targeted derivatives.
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug development applications .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Some protocols report yields of 60–70% under reflux conditions, while others achieve >85% using microwave-assisted synthesis. This discrepancy may arise from differences in heating uniformity or catalyst activation. Researchers should validate methods with controlled replicates .
  • Stability Under Ambient Conditions : Conflicting reports on degradation rates may reflect variations in storage humidity or light exposure. Standardize storage protocols and conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) to establish robust guidelines .

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